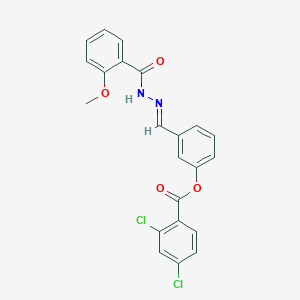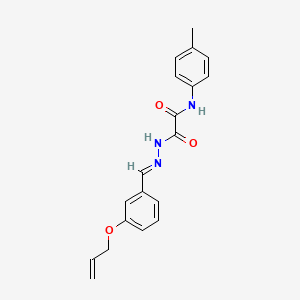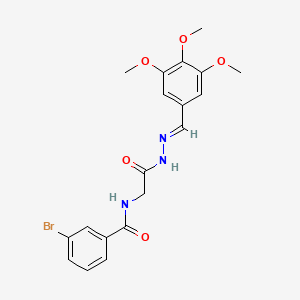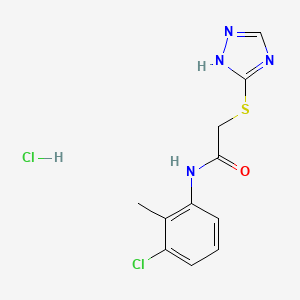
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)-2-Naphthyl-4-methoxybenzoat ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluor-anilinogruppe, eines Naphthylrings und einer Methoxybenzoat-Einheit aus, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)-2-Naphthyl-4-methoxybenzoat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Der Prozess umfasst oft:
Bildung des Fluor-anilino-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Fluor-anilin mit geeigneten Reagenzien, um die Oxo- und Carbohydrazonoyl-Gruppen einzuführen.
Kupplung mit einem Naphthyl-Derivat: Das Fluor-anilino-Zwischenprodukt wird dann unter bestimmten Bedingungen mit einem Naphthyl-Derivat gekoppelt, um die gewünschte Naphthylringstruktur zu bilden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung des Naphthyl-Derivats mit 4-Methoxybenzoesäure, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von fortschrittlichen Katalysatoren, kontrollierten Reaktionsumgebungen und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)-2-Naphthyl-4-methoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den beteiligten funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Brom.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)-2-Naphthyl-4-methoxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Für seine potenziellen therapeutischen Anwendungen, insbesondere in der Arzneimittelentwicklung, erforscht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)-2-Naphthyl-4-methoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Fluor-anilinogruppe kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Naphthylring und die Methoxybenzoat-Einheit können zur Bindungsaffinität und Spezifität der Verbindung beitragen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-((4-Fluoroanilino)(oxo)AC)carbohydrazonoyl)-2-naphthyl 4-methoxybenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The naphthyl ring and methoxybenzoate moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Ethoxy-4-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)phenyl-4-methoxybenzoat
- 4-(2-((4-Fluor-anilino)(oxo)acetyl)carbohydrazonoyl)phenyl-2-iodobenzoat
Einzigartigkeit
1-(2-((4-Fluor-anilino)(oxo)AC)carbohydrazonoyl)-2-Naphthyl-4-methoxybenzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen einzigartig.
Eigenschaften
CAS-Nummer |
767339-34-4 |
|---|---|
Molekularformel |
C27H20FN3O5 |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
[1-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H20FN3O5/c1-35-21-13-6-18(7-14-21)27(34)36-24-15-8-17-4-2-3-5-22(17)23(24)16-29-31-26(33)25(32)30-20-11-9-19(28)10-12-20/h2-16H,1H3,(H,30,32)(H,31,33)/b29-16+ |
InChI-Schlüssel |
WFKQPIRUTDECDU-MUFRIFMGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12012282.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)



![(5Z)-3-ethyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012333.png)
![4-{(E)-[2-(4-nitrobenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B12012336.png)


![[4-bromo-2-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12012347.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
